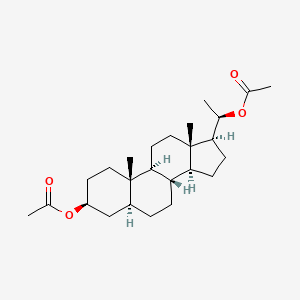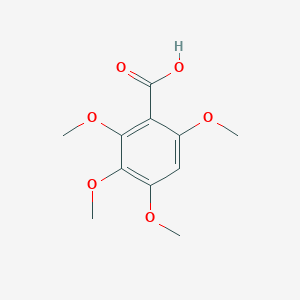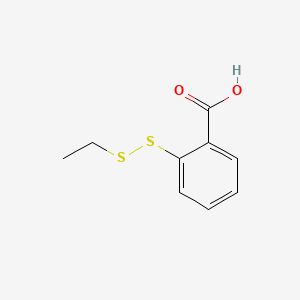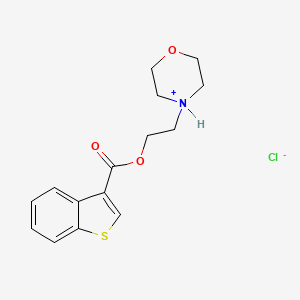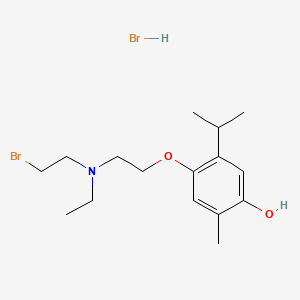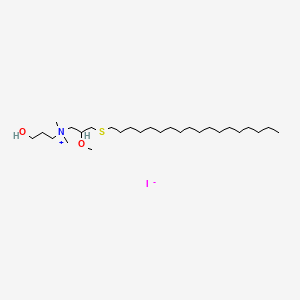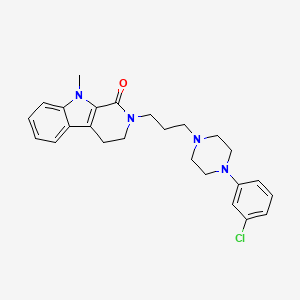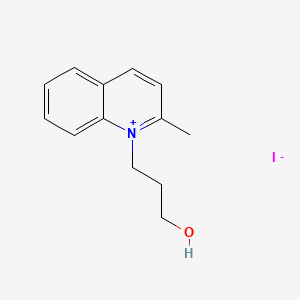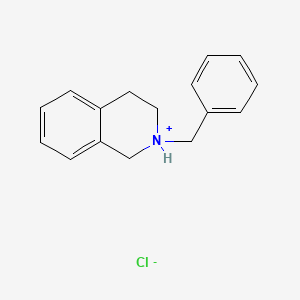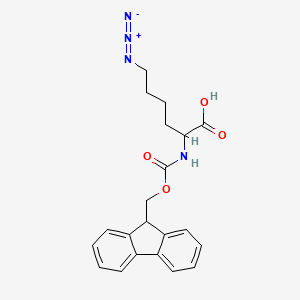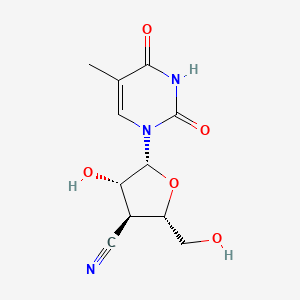
3'-CN-araT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-CN-araT, also known as 3’-cyano-2’,3’-didehydro-2’,3’-dideoxythymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a cyano group (-CN) attached to the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-CN-araT typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.
Introduction of the cyano group: The protected thymidine is then subjected to a reaction with a cyanating agent, such as cyanogen bromide (BrCN), to introduce the cyano group at the 3’ position.
Deprotection: The protecting groups are removed to yield the final product, 3’-CN-araT.
Industrial Production Methods
Industrial production of 3’-CN-araT follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
3’-CN-araT undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3’-CN-araT has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against retroviruses.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis.
Industry: Used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
3’-CN-araT exerts its effects by incorporating into DNA during replication. The cyano group at the 3’ position prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is similar to other nucleoside analogs used in antiviral and anticancer therapies. The primary molecular target is the DNA polymerase enzyme, which is responsible for DNA synthesis.
類似化合物との比較
Similar Compounds
3’-azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
2’,3’-dideoxyinosine (ddI): Another antiviral nucleoside analog.
Uniqueness
3’-CN-araT is unique due to the presence of the cyano group at the 3’ position, which imparts distinct chemical and biological properties. Unlike other nucleoside analogs, the cyano group provides additional sites for chemical modification, potentially leading to the development of new derivatives with enhanced activity or reduced toxicity.
特性
CAS番号 |
115913-83-2 |
|---|---|
分子式 |
C11H13N3O5 |
分子量 |
267.24 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H13N3O5/c1-5-3-14(11(18)13-9(5)17)10-8(16)6(2-12)7(4-15)19-10/h3,6-8,10,15-16H,4H2,1H3,(H,13,17,18)/t6-,7-,8+,10-/m1/s1 |
InChIキー |
DWXOIPDJUIXUPY-BDNRQGISSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#N)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
